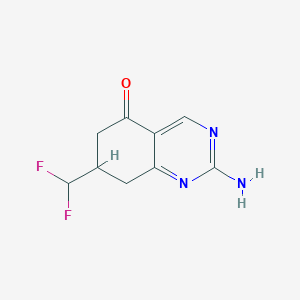![molecular formula C10H20N2OSi B11888844 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile CAS No. 62281-25-8](/img/structure/B11888844.png)
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclohexane ring, a carbonitrile group, and a trimethylsilyl-oxyamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base to form 1-(trimethylsiloxy)cyclohexene. This intermediate is then reacted with hydroxylamine to introduce the amino group, followed by the addition of a cyanide source to form the carbonitrile group .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonitrile group can interact with enzymes and proteins, potentially leading to biological effects.
Comparación Con Compuestos Similares
- 1-{[(Trimethylsilyl)oxy]amino}cyclopentane-1-carbonitrile
- 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carboxamide
Comparison: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
62281-25-8 |
|---|---|
Fórmula molecular |
C10H20N2OSi |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
1-(trimethylsilyloxyamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H20N2OSi/c1-14(2,3)13-12-10(9-11)7-5-4-6-8-10/h12H,4-8H2,1-3H3 |
Clave InChI |
DKBWOGPNZWTVFT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)ONC1(CCCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



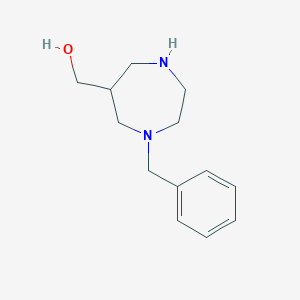
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
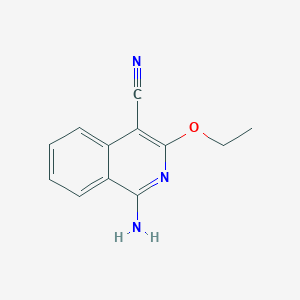

![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
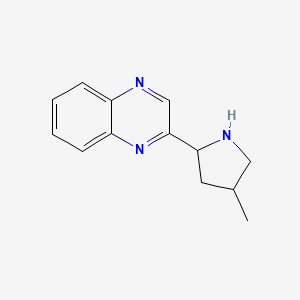

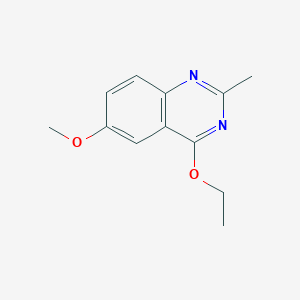
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)

